N-Acetyl-1-aspartylglutamic acid

GCPII enzymology NAALADase substrate kinetics PSMA substrate selectivity

Researchers studying mGluR3 signaling or screening GCPII inhibitors require authentic α-NAAG - isomer misidentification (β-NAAG is an antagonist) and glutamate contamination in unpurified preparations compromise data integrity. This lot-verified α-aspartyl isoform eliminates these risks. • α-Aspartyl isoform confirmed - selective mGluR3 agonist (EC50 ~50 fM), 4,000-fold more potent than LY379268 • Primary endogenous GCPII substrate: Km 73-130 nM; IC50 26 nM in competition assays • ≥98% HPLC purity, lyophilized; minimal glutamate carryover • Store at -20°C; shipped under dry ice for global delivery

Molecular Formula C11H16N2O8
Molecular Weight 304.25 g/mol
Cat. No. B12063898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-1-aspartylglutamic acid
Molecular FormulaC11H16N2O8
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)
InChIKeyOPVPGKGADVGKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAAG Procurement: Specifications & Comparator Baseline


N-Acetyl-1-aspartylglutamic acid (NAAG; also referred to as isospaglumic acid or N-acetyl-α-aspartylglutamate) is an endogenous acidic dipeptide neuropeptide composed of N-acetylaspartate (NAA) and glutamate linked via a peptide bond. It is the third-most-prevalent neurotransmitter in the mammalian nervous system, present at approximately one-tenth the concentration of NAA in brain tissue [1]. NAAG serves as a selective agonist at metabotropic glutamate receptor 3 (mGluR3), an antagonist at NMDA receptors, and is the primary endogenous substrate of glutamate carboxypeptidase II (GCPII/NAALADase/PSMA), which hydrolyzes it into NAA and glutamate [2]. Commercially, NAAG is supplied as a lyophilized powder (≥96–98% purity by HPLC; CAS 3106-85-2; molecular weight 304.25 g/mol; molecular formula C₁₁H₁₆N₂O₈) and is available from major vendors including Sigma-Aldrich, Tocris, and MP Biomedicals .

1

GCPII/NAALADase substrate studies — cognate endogenous substrate with reported Km 73–130 nM for enzymatic activity and inhibitor screening

2

Presynaptic mGluR3 modulation — femtomolar-potency group II mGluR agonist supporting neurotransmitter release research

3

NMDA receptor selectivity — reported 57-fold NMDA-over-kainate binding preference for ionotropic glutamate receptor studies

Why NAAG Cannot Be Replaced


NAAG occupies a unique pharmacological niche that prevents functional substitution by any single in-class compound. Unlike the synthetic mGluR2/3 agonist LY379268 (EC₅₀ ~0.2 nM at presynaptic glycine release), NAAG exhibits an extraordinary femtomolar potency (EC₅₀ ~50 fM) in the identical assay system—a >4,000-fold difference that cannot be replicated by dose adjustment [1]. Compared to its metabolic precursor NAA, NAAG is the cognate GCPII substrate (Km = 73–130 nM) whereas NAA is not hydrolyzed by this enzyme, making NAAG irreplaceable for GCPII activity assays [2]. The α-aspartyl isoform (isospaglumic acid/NAAG) is an mGluR3 agonist, while the β-aspartyl isoform (spaglumic acid/β-NAAG) is a GCPII inhibitor (Ki = 1 µM) and mGluR3 antagonist—meaning isomer misidentification at procurement yields diametrically opposite pharmacology [3]. Finally, commercial NAAG contains 0.38–0.48% glutamate contamination, which can fully account for apparent mGluR3 agonist activity in unpurified preparations, whereas purified NAAG at 100 µM produces only 7.7% of the glutamate maximal response [4]. These multidimensional differentiation points render generic substitution scientifically invalid.

Isomer

β-NAAG (spaglumic acid, CAS 4910-46-7) is a GCPII inhibitor and mGluR3 antagonist — opposite pharmacology to the α-isoform. CAS verification at procurement is essential.

Analog

Synthetic mGluR2/3 agonists (e.g., LY379268) differ >4,000-fold in potency at presynaptic glycine release and lack GCPII substrate activity; pathway-response profiles may not transfer.

Precursor

N-Acetylaspartate (NAA) is not hydrolyzed by GCPII and does not engage mGluR3; cannot substitute for NAAG in GCPII activity or mGluR3 signaling assays.

NAAG Differentiation Evidence: Comparator Data


GCPII Substrate Affinity: NAAG vs. β-NAAG & Folates

In cloned human GCPII competition experiments, NAAG was the most potent α-peptide substrate tested, with an IC₅₀ of 26 nM. By comparison, β-NAAG—a non-hydrolyzable structural analog—inhibited NAAG hydrolysis with an IC₅₀ of 201 nM, representing a 7.7-fold lower affinity than the native substrate [1]. Folate derivatives and certain γ-glutamyl peptides displayed IC₅₀ values in the low nanomolar range, comparable to but not exceeding NAAG affinity [1]. Independent kinetic characterization confirmed a GCPII Km of 73 nM and Vmax of 35 pmol/(mg protein·min) for NAAG in transfected PC3 cell membrane fractions [1], and a Km of 130 nM with kcat = 4 s⁻¹ (kcat/Km = 3×10⁷ M⁻¹s⁻¹) using human recombinant GCPII [2].

GCPII Substrate Affinity
Head-to-head
NAAG IC₅₀ 26 nM vs. β-NAAG IC₅₀ 201 nM (7.7× lower affinity)
Supports GCPII substrate selection; β-NAAG is an inhibitor, not a hydrolyzable substrate
Reported Km 73–130 nM across cloned human GCPII assays; data to verify per lot
GCPII enzymology NAALADase substrate kinetics PSMA substrate selectivity

Ionotropic Receptor Binding: NAAG vs. L-Glutamate

Under equilibrium binding conditions with peptidase activity inhibited, NAAG exhibited markedly different ionotropic glutamate receptor selectivity compared to L-glutamate. NAAG displayed an IC₅₀ of 8.8 µM at NMDA receptors (CGS-19755 binding sites), but substantially weaker affinity at kainate (IC₅₀ = 500 µM) and AMPA (IC₅₀ = 790 µM) receptors—a 57–90 fold selectivity window for NMDA over the other subtypes [1]. In contrast, L-glutamate was both more potent and largely non-selective across these receptor classes: IC₅₀ = 0.37 µM (NMDA), 0.36 µM (kainate), and 1.1 µM (AMPA) [1]. This demonstrates that NAAG possesses a relative NMDA preference that glutamate fundamentally lacks.

Ionotropic Receptor Binding
Head-to-head
NMDA IC₅₀ 8.8 µM vs. kainate 500 µM — 57-fold NMDA selectivity; glutamate is non-selective
Enables NMDA-preferring receptor studies without concomitant kainate/AMPA activation
Radioligand binding in rat brain membranes; requires peptidase inhibition
glutamate receptor pharmacology NMDA receptor binding excitatory amino acid selectivity

α-NAAG vs. β-NAAG: Opposing Pharmacology

N-Acetyl-1-aspartylglutamic acid exists as two diastereomeric isoforms with fundamentally opposing pharmacological profiles. The α-aspartyl isoform (isospaglumic acid; NAAG; CAS 3106-85-2) functions as an mGluR3 agonist, with presynaptic activity at femtomolar concentrations (EC₅₀ ~50 fM for glycine release inhibition) [1]. The β-aspartyl isoform (spaglumic acid; β-NAAG; CAS 4910-46-7) is a competitive GCPII/NAAG peptidase inhibitor (Ki = 1 µM) and a selective mGluR3 antagonist that can differentiate between mGluR2 and mGluR3 subtypes . In stably transfected cells, β-NAAG blocked glutamate-, NAAG-, trans-ACPD-, and DCG-IV-stimulated cAMP responses via mGluR3 but not mGluR2 [2].

α-NAAG vs. β-NAAG
Class-level
α-NAAG: mGluR3 agonist, GCPII substrate (Km 73–130 nM). β-NAAG: mGluR3 antagonist, GCPII inhibitor (Ki 1 µM)
Opposing pharmacology — isomer misidentification reverses experimental outcome
Verify CAS 3106-85-2 (α) vs. 4910-46-7 (β); vendor nomenclature may be inconsistent
stereochemical pharmacology NAAG peptidase inhibition mGluR3 agonist vs. antagonist

NAAGA vs. Azelastine: Tear Film Restoration

In a randomized, single-blind, 134-patient clinical trial, NAAGA (49 mg/mL, 4× daily) was compared head-to-head against azelastine hydrochloride (0.05%, 2× daily) over 4 weeks in patients with allergic conjunctivitis and tear film dysfunction. NAAGA reduced the Ocular Surface Disease Index (OSDI) score from 26.12 ± 4.70 to 11.84 ± 3.43, compared to azelastine's improvement from 24.57 ± 4.70 to 15.54 ± 4.36 (p < 0.001 between groups) [1]. NAAGA achieved significantly greater reductions in tear osmolarity (320.99 ± 4.35 to 312.33 ± 3.25 mOsm/L) versus azelastine (320.13 ± 3.46 to 318.57 ± 3.46 mOsm/L; p < 0.001), and superior improvements in Schirmer test (6.51 ± 1.95 to 10.08 ± 1.88 mm) and tear break-up time (4.10 ± 1.70 to 7.91 ± 1.79 s) [1]. In a separate randomized cross-over study against fluorometholone 0.1%, NAAGA 4.9% was confirmed non-inferior (risk ratio 0.977; 95% CI: 0.812–1.174) with fewer adverse events (29.2% vs. 58.3%) [2].

Tear Film Restoration
Head-to-head
NAAGA OSDI: −14.28 vs. azelastine −9.03 (p<0.001); tear osmolarity reduction 5.5-fold greater; non-inferior to fluorometholone
Reported endpoint context: supports ocular surface research model interpretation
Randomized 134-patient trial, 4 weeks; research-use-only context
allergic conjunctivitis mast cell stabilizer tear film dysfunction ocular surface disease

NAAG Purity & Glutamate Contamination: mGluR3 Impact

HPLC analysis of commercial NAAG sources revealed 0.38–0.48% glutamate contamination by weight [1]. In functional assays using human and rat mGluR3 co-expressed with GIRK channels in Xenopus oocytes, purified NAAG at 100 µM produced only 7.7% of the full glutamate activation response, whereas glutamate itself showed EC₅₀ values of 58 nM (human mGluR3) and 28 nM (rat mGluR3) [1]. Unpurified commercial NAAG generated an apparent EC₅₀ of 120 µM in calcium release assays—an effect entirely attributable to the 0.38–0.48% glutamate contamination [1]. This analytically confirmed contamination level means a 100 µM NAAG solution in a typical assay contains approximately 380–480 nM free glutamate, exceeding the mGluR3 EC₅₀ by ~6.5 to 17-fold.

Purity & Contamination
Data to verify
0.38–0.48% glutamate contamination in commercial NAAG; purified NAAG at 100 µM produces only 7.7% of maximal mGluR3 response
Apparent mGluR3 agonist activity may reflect contamination; purification recommended
Source-specific review; request HPLC-certified purity with glutamate content
glutamate contamination mGluR3 agonist assay NAAG purity HPLC quality control

NAAG Research & Industrial Application Scenarios


GCPII/PSMA Enzymatic Assays with Endogenous Substrate

NAAG is the only endogenous α-peptide substrate of human GCPII with a well-characterized, reproducible kinetic profile. Its Km of 73–130 nM and IC₅₀ of 26 nM in competition assays [1][2] make it the gold-standard substrate for GCPII inhibitor screening and kinetic characterization. Unlike synthetic chromogenic substrates, NAAG hydrolysis generates physiologically relevant products (NAA and glutamate), enabling coupled assays that simultaneously report enzyme activity and downstream glutamate signaling. Laboratories developing PSMA-targeted therapeutics, neuroprotective GCPII inhibitors, or folate hydrolase modulators should specify NAAG as the primary substrate for comparator-referenced IC₅₀/Ki determinations.

Presynaptic mGluR3 Modulation at Femtomolar Sensitivity

For studies of presynaptic group II mGluR-mediated inhibition of neurotransmitter release, NAAG provides an unparalleled sensitivity window. Its EC₅₀ of ~50 fM for inhibiting [³H]glycine overflow from spinal cord synaptosomes exceeds the potency of the synthetic agonist LY379268 (EC₅₀ ~0.2 nM) by approximately 4,000-fold in the identical preparation [1]. This extreme potency is critical for experiments at low receptor occupancy where synthetic agonists may be ineffective, and for differentiating mGluR3-mediated effects from mGluR2-mediated effects where β-NAAG can be used as a selective mGluR3 antagonist control [2].

Dual Mast Cell Stabilization & Tear Film Restoration

NAAGA (N-acetyl-1-aspartylglutamic acid, formulated as the sodium or magnesium salt in ophthalmic solution) has demonstrated clinical superiority to azelastine on objective tear film parameters—including a 5.5-fold greater reduction in tear osmolarity—and non-inferiority to fluorometholone with a 50% lower adverse event rate [1][2]. Pharmaceutical developers pursuing non-steroidal, non-antihistamine ocular allergy therapeutics with documented tear-stabilizing activity should prioritize NAAGA over other mast cell stabilizers (e.g., cromoglycate, lodoxamide) that lack comparable head-to-head clinical evidence against both antihistamines and corticosteroids.

Endogenous mGluR3 Agonists for Neuroprotection

NAAG at 5 mg/kg i.p. has been directly compared to LY379268 in a neonatal rat hypoxia-ischemia model; both compounds significantly reduced TUNEL-positive apoptotic cells in the CA1 hippocampal region and modulated pro-apoptotic (Bax, HtrA2/Omi) and anti-apoptotic (Bcl-2) protein expression [1]. For neuroprotection studies where an endogenous, metabolically regulatable mGluR3 agonist is preferred over a synthetic, non-hydrolyzable agonist, NAAG offers the advantage that its effects can be modulated by GCPII activity—recapitulating the native regulatory axis that synthetic agonists bypass entirely.

Application
Selection Property
Validation Focus
GCPII/PSMA enzymatic assays
Endogenous substrate kinetic profile
Km reproducibility and inhibitor screening context
Presynaptic mGluR3 modulation
Femtomolar agonist sensitivity
Neurotransmitter release assay response; mGluR2/3 differentiation
Ocular surface research models
Non-steroidal mast cell stabilizer with tear-stabilizing endpoint context
Tear film parameter endpoints; comparator-context review
Neuroprotection pathway studies
Endogenous, metabolically regulatable mGluR3 agonist
GCPII-modulated pathway-response interpretation; apoptosis endpoint review
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